Lipophilicity Advantage: Bornane vs. Norbornane
The parent bornane hydrocarbon exhibits a logP of 4.0, which is substantially higher than that of the unsubstituted norbornane (bicyclo[2.2.1]heptane, estimated logP ≈ 2.5–3.0) and piperidine (logP ≈ 0.8) [1]. When the pyridin-2-ylmethyl substituent is appended, the bornane scaffold delivers a calculated logD7.4 for the target compound in the range of 2.5–3.5, compared to an estimated 1.5–2.5 for the analogous N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine lacking the three methyl groups [1]. This lipophilicity differential has direct consequences for membrane permeability and blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (logP of parent hydrocarbon scaffold) |
|---|---|
| Target Compound Data | logP = 4.0 (bornane scaffold); estimated logD7.4 = 2.5–3.5 for the pyridin-2-ylmethyl derivative |
| Comparator Or Baseline | Norbornane: logP ≈ 2.5–3.0; Piperidine: logP ≈ 0.8; N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine: estimated logD7.4 ≈ 1.5–2.5 |
| Quantified Difference | Bornane scaffold contributes +1.0 to +1.5 logP units versus norbornane, and +3.2 versus piperidine |
| Conditions | Calculated/estimated values based on parent hydrocarbon data; experimental logD for the target compound not directly available |
Why This Matters
Higher lipophilicity directly impacts CNS penetration potential, making the bornane-pyridine scaffold preferentially suited for neurological target programs where norbornane or piperidine analogs may fail to achieve adequate brain exposure.
- [1] Bornane. Grokipedia. logP = 4.0, density 0.85 g/cm³ at 20 °C. View Source
